molecular formula C10H15ClN2S B1379584 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride CAS No. 1803599-73-6

3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride

Cat. No. B1379584
M. Wt: 230.76 g/mol
InChI Key: YYCLLNGQEIROSA-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2S . It has a molecular weight of 230.76 . This compound is also known as DTNB.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a dimethylamino methyl group and a carbothioamide group . The presence of these functional groups can influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (230.76) and molecular formula (C10H15ClN2S) . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Anticancer and Antioxidant Effects

  • Studies have shown that benzene sulfonamide derivatives, including 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride, exhibit potential as anticancer agents. Specifically, molecular docking studies have revealed potent anticancer effects against MCF-7 breast carcinoma cell lines, although these compounds show lower antioxidant activities (Mohamed et al., 2022).

Corrosion Inhibition

  • Research indicates that certain heterocyclic compounds, including those related to 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride, are effective as corrosion inhibitors. These compounds strongly adsorb on metal surfaces, suggesting their use in protecting metals in acidic environments (Boudjellal et al., 2020).

Peptide Coupling

  • This compound is utilized in peptide coupling methods, facilitating the synthesis of various substituted amino acid derivatives. This application is significant in the synthesis of key enzymatic substrates (Brunel, Salmi, & Letourneux, 2005).

Selective Sensing and Capture

  • Derivatives of 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride show promise in selective sensing and capture applications. For instance, they have been used in the detection of picric acid, with a notable fluorescence quenching effect (Vishnoi et al., 2015).

Pharmaceutical Research

  • Some analogs of this compound have been investigated for their potential as antidepressant agents, demonstrating potent reserpine-prevention activity in animal models (Clark et al., 1979).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature . As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

3-[(dimethylamino)methyl]benzenecarbothioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.ClH/c1-12(2)7-8-4-3-5-9(6-8)10(11)13;/h3-6H,7H2,1-2H3,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCLLNGQEIROSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C(=S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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